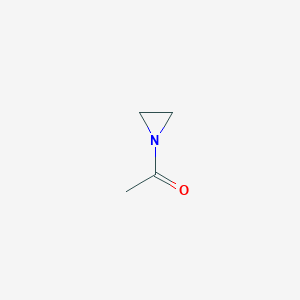
(R,S)-1-Methyl-3-nicotinoylpyrrolidine
Descripción general
Descripción
"(R,S)-1-Methyl-3-nicotinoylpyrrolidine" is a compound that has garnered attention in various fields of chemistry and pharmacology due to its structural complexity and potential applications. Although specific information directly addressing this compound is limited, research on similar compounds provides valuable insights into its synthesis, molecular structure analysis, and properties.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions aimed at introducing or modifying functional groups to achieve the desired structure. For instance, the efficient and practical synthesis of (R)-2-methylpyrrolidine demonstrates the scalability of synthesizing pyrrolidine derivatives through a high-yielding process from readily available materials (Zhao et al., 2006). Similarly, the synthesis of nicotinium sulfate from tobacco-extracted nicotine shows the conversion of toxic alkaloids into useful compounds, which could provide insights into the synthesis pathways for "(R,S)-1-Methyl-3-nicotinoylpyrrolidine" (Tamaddon & Azadi, 2017).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical behavior and potential applications. Crystal structure analysis, such as that conducted for R(−)-1-tosyl-2-methylpyrrolidine, provides detailed insights into the arrangement of atoms within the molecule, which is essential for understanding its reactivity and interactions with other molecules (Gupta et al., 1995).
Chemical Reactions and Properties
The chemical reactions and properties of "(R,S)-1-Methyl-3-nicotinoylpyrrolidine" can be inferred from studies on similar compounds. For example, the conversion of a toxic alkaloid into a biocompatible catalyst for selective acetylation of amines highlights the chemical reactivity and potential utility of nicotine-derived compounds (Tamaddon & Azadi, 2017).
Aplicaciones Científicas De Investigación
Catalysis and Oxidation Processes
A key application of compounds related to (R,S)-1-Methyl-3-nicotinoylpyrrolidine is in the field of catalysis. Chiral Mn-aminopyridine complexes, which include structural analogs of (R,S)-1-Methyl-3-nicotinoylpyrrolidine, have been demonstrated to efficiently catalyze the benzylic C−H oxidation of arylalkanes using hydrogen peroxide. This process results in the production of enantiomerically enriched arylalkanols and corresponding ketones, highlighting the compound's role in enantioselective synthesis (Talsi et al., 2017).
Asymmetric Synthesis
(R,S)-1-Methyl-3-nicotinoylpyrrolidine and its derivatives play a crucial role in asymmetric synthesis. For instance, efficient asymmetric syntheses of enantiomers of certain antibacterial agents, which are potent members of the quinolonecarboxylic acid class, have been developed using structural analogs of (R,S)-1-Methyl-3-nicotinoylpyrrolidine. These syntheses result in compounds with significant differences in activity against aerobic and anaerobic bacteria (Rosen et al., 1988).
Precursor Studies in Alkaloid Biosynthesis
Research has also been conducted to explore compounds similar to (R,S)-1-Methyl-3-nicotinoylpyrrolidine as precursors in alkaloid biosynthesis. For example, studies on 1-Methylpyrrolidine-2-acetic acid, a related compound, have shown that it is not an efficient precursor for tropane alkaloids in certain plant species, which has implications for understanding alkaloid biosynthesis pathways (Huang et al., 1996).
Drug Development and Neuroprotection
In the realm of drug development, compounds structurally similar to (R,S)-1-Methyl-3-nicotinoylpyrrolidine have been explored for their neuroprotective properties. For example, aminopyrrolidine-derived compounds have been studied for their role in protecting neurons against excitotoxic degeneration, which is significant for developing neuroprotective drugs (Battaglia et al., 1998).
Radiopharmaceutical Synthesis
Analogous compounds to (R,S)-1-Methyl-3-nicotinoylpyrrolidine have been utilized in the synthesis of radiolabeled ligands, like raclopride, which are important in positron emission tomography (PET) studies for imaging dopamine-D2 receptors in the brain. This application is critical for advancing neuroimaging techniques and understanding neurological disorders (Ehrin et al., 1987).
Propiedades
IUPAC Name |
(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQLVJXQFGHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403904 | |
| Record name | (R,S)-1-Methyl-3-nicotinoylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-1-Methyl-3-nicotinoylpyrrolidine | |
CAS RN |
125630-26-4 | |
| Record name | (R,S)-1-Methyl-3-nicotinoylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)


![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)




![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

